IR-797 chloride

Catalog No.
S1794481
CAS No.
110992-55-7
M.F
C31H34ClN2.Cl
M. Wt
505.53
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IR-797 chloride

CAS Number

110992-55-7

Product Name

IR-797 chloride

IUPAC Name

(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;chloride

Molecular Formula

C31H34ClN2.Cl

Molecular Weight

505.53

InChI

InChI=1S/C31H34ClN2.ClH/c1-30(2)23-11-7-9-13-25(23)33(5)27(30)19-17-21-15-16-22(29(21)32)18-20-28-31(3,4)24-12-8-10-14-26(24)34(28)6;/h7-14,17-20H,15-16H2,1-6H3;1H/q+1;/p-1

SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CC3)Cl)C)C.[Cl-]

Description

IR-797 chloride is a methanol-soluble dye that can be used as a laser dye and as a near-IR dye.

  • Photochemistry: Research has investigated IR-797 chloride's light-absorbing properties. Some studies suggest it may be useful in dye-sensitized solar cells [].

Further Information

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IR-797 chloride is a synthetic organic compound classified as a near-infrared dye. It is characterized by the molecular formula C31H34Cl2N2 and a molecular weight of 505.53 g/mol. This compound is soluble in methanol, making it suitable for various applications in biological and chemical research. The compound is primarily utilized in imaging and therapeutic applications due to its unique optical properties, particularly its ability to absorb and emit light in the near-infrared spectrum, which is advantageous for deep tissue imaging.

  • IR-797 chloride belongs to a class of compounds called cationic dyes. These dyes are taken up by certain cell types due to their positive charge interacting with the negatively charged cell membrane. The specific mechanism by which IR-797 chloride interacts with different cell types is not fully understood and requires further investigation [].
  • No comprehensive data exists on the specific hazards associated with IR-797 chloride. As a general precaution, handling any new compound requires following standard laboratory safety protocols, including wearing personal protective equipment and working in a fume hood [].
, primarily involving its functional groups. The presence of chlorine atoms in its structure allows for nucleophilic substitution reactions, where the chlorine can be replaced by other nucleophiles. Additionally, IR-797 chloride can participate in oxidation-reduction reactions, particularly when used in biological systems where reactive oxygen species are generated. The dye's ability to generate reactive species contributes to its anticancer properties, as it can induce apoptosis in cancer cells through oxidative stress mechanisms .

The biological activity of IR-797 chloride has been extensively studied, particularly its potential as an anticancer agent. Research indicates that this compound can induce cancer cell death through multiple mechanisms, including the generation of reactive oxygen species and disruption of mitochondrial function. Its efficacy is enhanced when used in conjunction with nanoparticles or other delivery systems, which improve its targeting capabilities and reduce side effects associated with conventional chemotherapy .

IR-797 chloride can be synthesized through various chemical methods. One common approach involves the reaction of appropriate precursors under controlled conditions to yield the desired dye. Specific synthesis methods may include:

  • Condensation Reactions: Combining aromatic amines and aldehydes under acidic or basic conditions.
  • Cyclization: Formation of cyclic structures that contribute to the dye's chromophore.
  • Halogenation: Introduction of chlorine atoms into the molecular structure at specific positions.

These methods allow for the fine-tuning of the dye's properties, such as solubility and absorption characteristics.

IR-797 chloride has a wide range of applications in both research and clinical settings:

  • Imaging: Due to its near-infrared properties, it is used for in vivo imaging techniques, allowing for visualization of biological tissues with minimal interference from background fluorescence.
  • Therapeutics: It has been explored as a potential therapeutic agent in cancer treatment, especially when combined with nanocarriers that enhance drug delivery.
  • Biosensing: The compound is also employed in biosensing applications due to its fluorescent properties, enabling detection of biomolecules at low concentrations .

Interaction studies involving IR-797 chloride have focused on its behavior in biological systems and with various biomolecules. These studies typically assess:

  • Binding Affinity: How well IR-797 chloride binds to cellular components or target proteins.
  • Toxicity Profiles: Evaluating the compound's safety and potential side effects when administered in therapeutic contexts.
  • Synergistic Effects: Investigating how IR-797 chloride interacts with other drugs or compounds to enhance therapeutic efficacy.

Such studies are crucial for understanding the full potential and limitations of IR-797 chloride in clinical applications.

Several compounds share structural similarities with IR-797 chloride, each possessing unique properties that differentiate them from one another. Below is a comparison table highlighting these compounds:

Compound NameMolecular FormulaUnique Features
IR-775 chlorideC31H34ClN2Higher dye content; used for similar imaging purposes
Indocyanine GreenC43H47N2NaO6S2Approved for clinical use; primarily used for vascular imaging
Cyanine 5C30H31N2O3SFluorescent properties; commonly used in nucleic acid labeling

Uniqueness of IR-797 Chloride: Unlike these compounds, IR-797 chloride exhibits distinct photophysical properties that make it particularly effective for deep tissue imaging and targeted cancer therapies. Its ability to generate reactive oxygen species further enhances its utility as an anticancer agent.

IR-797 chloride exhibits markedly different solubility behaviors across various solvent systems, reflecting its dual hydrophobic-hydrophilic character arising from the extended conjugated indolium chloride structure. The compound demonstrates limited aqueous solubility with methanol solubility reported at only 0.002 g/L [1] [2], indicating significant hydrophobic character. This poor water solubility is attributed to the large hydrophobic aromatic framework comprising two indole rings connected through a cyclopentenyl bridge, which dominates the molecular interactions over the ionic chloride counterion [1] [2] [3].

In contrast, IR-797 chloride shows excellent solubility in organic solvents. The compound readily dissolves in dimethyl sulfoxide (DMSO) at concentrations up to 10 mg/mL (19.78 mM), though ultrasonication is required for complete dissolution [4]. Acetonitrile serves as an effective solvent for stock solution preparation, as demonstrated in nanoparticle assembly studies where IR-797 was dissolved in acetonitrile to form concentrated solutions [3]. The compound also exhibits good solubility in methanol, despite the relatively low saturation concentration, making it suitable for spectroscopic measurements where the absorption maximum at 797 nm is routinely measured in methanolic solutions [5] [6] [7].

SolventSolubilityPractical ApplicationsReference
WaterSparingly solubleLimited biomedical use [1] [2] [3]
Methanol0.002 g/LSpectroscopic analysis [1] [2]
DMSO10 mg/mL (19.78 mM)Stock solutions, cellular studies [4]
AcetonitrileReadily solubleNanoparticle preparation [3]
Organic solvents (general)Good solubilitySynthesis, formulations [5] [1] [7]

The hydrophobic nature of IR-797 chloride necessitates specialized formulation strategies for aqueous applications. Self-assembly into nanoparticles represents the primary approach for achieving aqueous compatibility, where the hydrophobic molecules aggregate and are subsequently modified with amphiphilic polymers such as C18PMH-PEG5000 for surface stabilization [4] [3].

Thermal Stability and Phase Transition Behavior

IR-797 chloride demonstrates moderate thermal stability with a well-defined melting point range of 116.7-128.0°C [6] [2] [8]. The relatively broad melting range suggests potential polymorphic behavior or the presence of solvate forms, which is common for complex organic salts containing bulky aromatic cations and simple anions.

Thermal analysis reveals that the compound remains stable under ambient storage conditions, with room temperature stability confirmed for several days during normal shipping and customs processing [9] [2]. However, thermal degradation initiates near the melting point, with decomposition occurring concurrently with melting around 117°C [6]. This thermal behavior indicates that IR-797 chloride cannot be processed at elevated temperatures without risking chemical decomposition.

Thermal ParameterValueAnalysis MethodReference
Melting Point116.7-128.0°CLiterature compilation [6] [2] [8]
Thermal Stability RangeRoom temperature to ~117°CStability studies [2] [9]
Decomposition Onset~117°CThermal analysis [6]
Storage StabilityStable at room temperatureShipping studies [9]

The thermal stability profile necessitates careful temperature control during synthesis, purification, and formulation processes. Processing temperatures should remain well below 100°C to maintain chemical integrity. The compound requires protection from both elevated temperatures and moisture during storage, with recommended storage at room temperature in sealed, dry conditions [2].

Electrochemical Properties and Redox Behavior

IR-797 chloride possesses a cationic indolium structure that imparts distinctive electrochemical characteristics. The compound features a quaternary nitrogen center in the indolium ring system, creating a permanent positive charge that is balanced by the chloride counterion [10] [11]. This ionic structure contributes to the compound's electrochemical activity and its ability to participate in electron transfer processes.

The extended conjugated π-system spanning the two indole rings through the cyclopentenyl bridge creates a delocalized electronic structure that facilitates electron transfer reactions [10] [4]. This electronic configuration is responsible for the compound's strong near-infrared absorption at 797 nm and its electrochemical responsiveness [5] [4]. The presence of chlorine substituents on the central cyclopentenyl ring further modulates the electronic properties, potentially affecting both the redox potential and the stability of various oxidation states.

Electrochemical PropertyCharacteristicFunctional ImplicationReference
Charge CharacterCationic indolium structureIonic interactions, solubility [10] [11]
Electronic StructureExtended π-conjugationNear-IR absorption, conductivity [5] [4]
Redox ActivityPhotoinduced electron transferPhotodynamic applications [10] [4]
Electron AffinityModerate acceptor propertiesChemical reactivity [4]

The compound's involvement in photoinduced electron transfer processes has been demonstrated in photodynamic therapy applications, where near-infrared light activation leads to electron transfer reactions that generate reactive oxygen species [10] [4]. The electrochemical behavior is further influenced by the chloride counterion, which can participate in secondary reactions and affect the overall redox chemistry of the system.

Hydrolytic and Photolytic Degradation Pathways

IR-797 chloride exhibits limited hydrolytic stability in aqueous environments, though complete degradation pathways remain incompletely characterized [1] [2]. The poor water solubility inherently limits hydrolytic reactions, as the compound exists primarily in undissolved form in aqueous media. However, the small fraction that does dissolve may undergo slow hydrolytic processes, particularly under extreme pH conditions or elevated temperatures.

Photolytic degradation represents the primary decomposition pathway for IR-797 chloride, with well-documented sensitivity to near-infrared light exposure. Upon irradiation at wavelengths around 797 nm, the compound undergoes rapid photodegradation with half-lives ranging from minutes to hours depending on experimental conditions [12] [13]. The photolysis process involves initial bond cleavage followed by formation of smaller fragments and dioxetane intermediates [14] [13].

The photodegradation mechanism involves near-infrared light-induced bond cleavage that proceeds through excited state chemistry. Studies using IR-797-platinum complexes have demonstrated that near-IR excitation leads to specific bond dissociation, liberating free ligand molecules and generating reactive intermediates [14] [13]. Further irradiation results in formation of 1,2-dioxetane products, which subsequently decompose upon warming to yield smaller degradation products [13].

Degradation PathwayMechanismPrimary ProductsControlling FactorsReference
PhotolyticNear-IR induced bond cleavageFragments, dioxetanesLight intensity, wavelength [14] [13]
HydrolyticLimited aqueous reactionsMinimal productspH, temperature, solubility [1] [2]
ThermalDecomposition at melting pointComplex mixturesTemperature [6]
OxidativeSinglet oxygen mediatedOxidized derivativesOxygen availability, light [13]

Oxidative degradation pathways involve singlet oxygen generation under near-infrared irradiation, with quantum yields (φΔ) around 0.15 reported for related systems [13]. This photosensitized oxidation contributes to both the therapeutic utility and the photostability limitations of IR-797 chloride. The compound's aggregation-induced emission properties also influence degradation kinetics, as aggregated forms may exhibit different photostability profiles compared to molecularly dissolved species [4] [15].

Dates

Last modified: 08-15-2023

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